N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
This compound, an ethanediamide derivative, features a benzyl group attached to one nitrogen of the oxalamide core and a substituted tetrahydroquinoline-pyrrolidinyl ethyl moiety on the other nitrogen.
Properties
IUPAC Name |
N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-28-13-7-10-20-16-21(11-12-22(20)28)23(29-14-5-6-15-29)18-27-25(31)24(30)26-17-19-8-3-2-4-9-19/h2-4,8-9,11-12,16,23H,5-7,10,13-15,17-18H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBSVZVRULSEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane, bases such as lutidine, and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting proteins involved in this process . The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)
- Key Differences : The benzodioxol-5-yl group replaces the benzyl substituent.
- Impact : Benzodioxol is an electron-rich aromatic system, which may improve π-π stacking interactions with hydrophobic enzyme pockets. This compound exhibits falcipain inhibition, a critical mechanism in antimalarial activity .
- Molecular Formula : C25H28N4O4 (higher oxygen content due to benzodioxol).
b) N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
- Key Differences : A 4-fluorophenyl group and piperidinyl (6-membered ring) instead of pyrrolidinyl.
- Impact : Fluorine’s electronegativity may enhance binding via polar interactions or metabolic stability. The piperidinyl ring’s larger size could alter steric hindrance or conformational flexibility compared to pyrrolidinyl .
- Molecular Formula : C25H31FN4O2 (molecular weight 438.5 vs. target compound’s ~420–440 range).
c) N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide
- Key Differences : 3-Methylphenyl substituent instead of benzyl.
- Structural data (Smiles notation) indicate ortho-substitution, which may influence steric effects .
- Molecular Formula : C25H32N4O2 (molecular weight 420.5).
Functional Group Modifications
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
- Key Differences : Replaces the ethanediamide (-N-C(=O)-C(=O)-N-) with a benzamide (-C(=O)-NH-) group.
- Impact : Loss of one carbonyl group reduces hydrogen-bonding capacity, which may diminish target affinity. The ethoxy group on the benzamide introduces steric bulk and electron-donating effects, altering binding kinetics .
- Molecular Formula : C25H33N3O2 (lower nitrogen content vs. ethanediamides).
Research Findings and Trends
- Heterocycle Impact : Pyrrolidinyl (5-membered) vs. piperidinyl (6-membered) rings influence conformational flexibility. Pyrrolidinyl may favor tighter binding in rigid enzyme pockets, while piperidinyl could improve solubility .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance binding via polar interactions, whereas electron-donating groups (e.g., methyl, ethoxy) may optimize pharmacokinetics .
- Functional Group Importance: Ethanediamides’ dual carbonyl groups likely contribute to stronger target engagement compared to mono-carbonyl benzamides .
Biological Activity
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, referred to as F936-0355, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C25H32N4O2
- Molecular Weight: 420.55 g/mol
- Structure: The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Biological Activity Overview
F936-0355 has been evaluated for various biological activities, particularly in the context of selective androgen receptor modulation and potential therapeutic applications.
The compound is believed to act as a selective androgen receptor modulator (SARM), which allows it to selectively influence androgen receptor pathways without the broad effects associated with traditional anabolic steroids. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits.
1. Androgen Receptor Modulation
Research indicates that compounds similar to F936-0355 exhibit significant binding affinity to androgen receptors. SARMs like F936-0355 are designed to activate androgen receptors in muscle and bone tissues while avoiding activation in non-target tissues such as the prostate.
2. Neuroprotective Effects
The tetrahydroquinoline structure in F936-0355 suggests potential neuroprotective properties. Tetrahydroquinolines have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: In Vivo Efficacy
In a study evaluating the efficacy of SARMs on muscle wasting conditions, F936-0355 was administered in a rodent model. The results indicated significant improvements in muscle mass and strength compared to control groups.
Case Study 2: Cancer Treatment Potential
A recent investigation into the effects of SARMs on cancer cell lines revealed that F936-0355 could inhibit cell proliferation and induce apoptosis in specific cancer types, suggesting its utility as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide?
- Methodology :
- Stepwise assembly : Start with the synthesis of the 1-methyl-1,2,3,4-tetrahydroquinoline core via cyclization of substituted anilines with cyclic ketones under acidic conditions. Incorporate the pyrrolidin-1-yl group via nucleophilic substitution or reductive amination .
- Coupling strategies : Use amidation or urea-forming reactions to attach the benzyl-ethanediamide moiety. For example, activate the carboxylic acid group with EDC/HOBt and react with the amine-containing intermediate .
- Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Q. How can researchers characterize the structural features of this compound?
- Analytical techniques :
- NMR spectroscopy : Use - and -NMR to resolve the benzyl, tetrahydroquinoline, and pyrrolidine moieties. Compare chemical shifts with analogous compounds (e.g., N'-substituted ethanediamides in PubChem entries) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- X-ray crystallography : If single crystals are obtainable, resolve stereochemistry at the tetrahydroquinoline-pyrrolidine junction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?
- Experimental design :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for amidation steps to enhance solubility of intermediates. For cyclization, use toluene or THF under reflux .
- Catalyst selection : Evaluate Pd-catalyzed cross-coupling for aryl-amine bond formation or organocatalysts for enantioselective synthesis of the tetrahydroquinoline core .
- Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps (e.g., imine formation vs. ring closure) .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?
- Data analysis framework :
- Docking vs. assay validation : Compare molecular docking results (using AutoDock Vina) with in vitro assays (e.g., enzyme inhibition). Discrepancies may arise from solvation effects or protein flexibility .
- Metabolic stability : Use liver microsome assays to assess if poor bioactivity stems from rapid metabolism, not weak binding .
- SAR studies : Systematically modify substituents (e.g., benzyl vs. pyridyl groups) to isolate structural contributors to activity .
Q. What strategies mitigate challenges in stereochemical control during synthesis?
- Stereoselective approaches :
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during tetrahydroquinoline synthesis to enforce desired configurations .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to reduce ketones to alcohols with high enantiomeric excess .
- Dynamic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers in racemic mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
